molecular formula C25H26N2O3 B11109573 Benzyl 2,7,7-trimethyl-5-oxo-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Benzyl 2,7,7-trimethyl-5-oxo-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11109573
M. Wt: 402.5 g/mol
InChI Key: IABVJLGSZSZKSY-UHFFFAOYSA-N
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Description

BENZYL 2,7,7-TRIMETHYL-5-OXO-4-(4-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the quinoline family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 2,7,7-TRIMETHYL-5-OXO-4-(4-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the pyridyl group and the benzyl ester. Common reagents used in these steps include pyridine, benzyl alcohol, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors, where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is essential to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

BENZYL 2,7,7-TRIMETHYL-5-OXO-4-(4-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical factors that influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Industry: In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which BENZYL 2,7,7-TRIMETHYL-5-OXO-4-(4-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering signaling pathways, or modulating gene expression. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to BENZYL 2,7,7-TRIMETHYL-5-OXO-4-(4-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE include other quinoline derivatives such as:

    Chloroquine: Known for its antimalarial properties.

    Quinidine: Used as an antiarrhythmic agent.

    Cinchonine: Another quinoline alkaloid with medicinal properties.

Uniqueness

What sets BENZYL 2,7,7-TRIMETHYL-5-OXO-4-(4-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE apart is its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C25H26N2O3

Molecular Weight

402.5 g/mol

IUPAC Name

benzyl 2,7,7-trimethyl-5-oxo-4-pyridin-4-yl-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C25H26N2O3/c1-16-21(24(29)30-15-17-7-5-4-6-8-17)22(18-9-11-26-12-10-18)23-19(27-16)13-25(2,3)14-20(23)28/h4-12,22,27H,13-15H2,1-3H3

InChI Key

IABVJLGSZSZKSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=NC=C3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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